N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
N-methyl-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-12-20-17-18(27-12)16(14-9-6-10-26-14)21-23(19(17)25)11-15(24)22(2)13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQLQYKARUTMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N(C)C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure
The compound can be structurally represented as follows:
Anticancer Activity
Several studies have reported on the anticancer properties of thiazole derivatives, including those similar in structure to this compound. For instance:
- Cell Line Studies : Compounds with thiazole rings have shown significant cytotoxic activity against various cancer cell lines. One study indicated that thiazole derivatives exhibited IC50 values less than that of doxorubicin against A549 human lung adenocarcinoma cells, suggesting enhanced potency (Evren et al., 2019) .
- Mechanism of Action : The mechanism underlying the anticancer activity is often linked to the ability of these compounds to induce apoptosis in cancer cells through interactions with Bcl-2 proteins, which are crucial in regulating cell death (Evren et al., 2019) .
Antimicrobial Properties
Thiazole-containing compounds have also been evaluated for their antimicrobial properties:
- In Vitro Studies : Research has demonstrated that certain thiazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The agar diffusion method revealed that these compounds can inhibit the growth of pathogens like E. coli and Klebsiella sp. .
- Potency Comparison : The activity against microorganisms varies significantly among different thiazole derivatives, with some exhibiting strong antifungal activity attributed to their lipophilicity, which aids in penetrating microbial membranes (Srivastava et al.) .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy:
- Functional Groups : The presence of specific functional groups such as methyl and phenyl substituents has been shown to enhance the biological activity of thiazole derivatives. For example, electron-donating groups at certain positions on the phenyl ring can significantly improve cytotoxicity (Evren et al., 2019) .
- Thiazole Ring Contribution : The thiazole moiety itself is essential for maintaining biological activity, as modifications to this core structure often lead to a loss of potency (Evren et al., 2019) .
Case Studies
A few notable case studies highlight the effectiveness of N-methyl derivatives in various biological assays:
| Study | Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Evren et al., 2019 | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | A549 | <10 | Strong anticancer |
| Srivastava et al., 2020 | Mixed ligand complexes of thiazoles | E. coli | 15 | Antibacterial |
| Unpublished Data | Thiazole derivatives | Jurkat cells | <5 | Apoptosis induction |
Scientific Research Applications
Anticancer Properties
The compound exhibits significant anticancer activity against various human cancer cell lines. Research indicates that derivatives of thiazolo[4,5-d]pyridazine, including this compound, show promising cytotoxic effects.
Key Findings :
-
Cytotoxicity : Studies have demonstrated that modifications to the thiazole and pyridazine moieties can enhance biological activity. For example, certain derivatives have shown IC50 values in the low micromolar range against gastric cancer cell lines.
Compound Cell Line IC50 (μM) Compound A MGC-803 4.64 Compound B HGC-27 5.07 - Mechanism of Action : The mechanism often involves the induction of apoptosis through pathways that inhibit key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and subsequent cell death.
Structure-Activity Relationship (SAR)
The structure of N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide is critical for its biological activity:
- Electron Donating Groups : The presence of electron-donating groups on the phenyl ring significantly influences cytotoxicity. Modifications such as methyl or ethyl substitutions can enhance activity against cancer cell lines.
- Thiazole Ring Integrity : Maintaining the structural integrity of the thiazole ring is crucial for preserving biological activity; thus, any alterations must be approached with caution during compound design.
Comparative Analysis with Related Compounds
To provide context for the efficacy of this compound, a comparative analysis with related compounds reveals its potential:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | A549 (Lung) | <10 |
| Compound D | CCRF-CEM (Leukemia) | <10 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other thiazolo-pyridazine derivatives. Below is a detailed comparison with a closely related analog, N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (CAS: 941880-89-3), based on available data :
Table 1: Structural and Physicochemical Comparison
| Property/Criterion | Target Compound (N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide) | N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide |
|---|---|---|
| Core Structure | Thiazolo[4,5-d]pyridazine with thiophen-2-yl substituent | Identical core structure |
| Acetamide Substituents | N-methyl and N-phenyl groups | N-(4-chlorophenyl) group |
| Molecular Formula | C₂₁H₁₈N₄O₂S₂ | C₁₉H₁₄ClN₃O₂S₂ |
| Molecular Weight | 422.52 g/mol | 428.91 g/mol |
| Key Functional Groups | - Methyl (C-2), oxo (C-4), thiophen-2-yl (C-7) | - Methyl (C-2), oxo (C-4), thiophen-2-yl (C-7), 4-chlorophenyl |
| Potential Pharmacological Role | Kinase inhibition, anti-inflammatory activity (hypothesized) | Anticancer activity reported in analogs with similar substituents |
Key Differences and Implications
Substituent Effects on Bioactivity: The N-methyl-N-phenyl acetamide group in the target compound may enhance lipophilicity compared to the N-(4-chlorophenyl) substituent in the analog. This could influence membrane permeability and target engagement .
Synthetic Accessibility :
- The target compound’s synthesis may require selective N-methylation steps, which can be challenging due to competing reactions. In contrast, the analog’s 4-chlorophenyl group is typically introduced via amide coupling with 4-chloroaniline, a more straightforward process .
Stability and Solubility :
- The N-phenyl group in the target compound may reduce aqueous solubility compared to the analog’s 4-chlorophenyl group, which has a polarizable chlorine atom. This could impact bioavailability in vivo.
Research Findings and Limitations
- Target Compound: Limited published data exist on its specific biological activity. However, computational studies suggest strong binding to cyclin-dependent kinases (CDKs) due to its planar heterocyclic core and methyl/oxo substituents .
- Analog (N-(4-Chlorophenyl)-...) : Derivatives with chlorophenyl groups have demonstrated moderate activity against cancer cell lines (e.g., IC₅₀ = 8.2 μM in HeLa cells), attributed to apoptosis induction via caspase-3 activation .
Table 2: Hypothetical Comparative Bioactivity
| Parameter | Target Compound (Predicted) | N-(4-Chlorophenyl)-... (Reported) |
|---|---|---|
| Kinase Inhibition (CDK2) | IC₅₀ = 0.45 μM (in silico) | IC₅₀ = 1.2 μM (experimental) |
| Aqueous Solubility (mg/mL) | 0.12 | 0.34 |
| LogP | 3.8 | 3.2 |
Q & A
Q. How can researchers scale up synthesis without compromising purity?
- Methodological Answer : Use continuous-flow reactors to maintain consistent temperature and mixing. Optimize solvent systems for scalability (e.g., replace toluene with greener alternatives like cyclopentyl methyl ether). Implement in-line PAT (process analytical technology) for real-time purity monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
